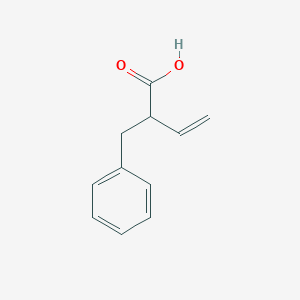

2-Benzyl-3-butenoic acid

描述

Academic Significance as a Versatile Chemical Building Block

In the realm of organic synthesis, the value of a compound is often measured by its utility as a versatile building block. While specific research on 2-Benzyl-3-butenoic acid is not extensively documented, its constituent functional groups—a carboxylic acid, a terminal alkene, and a benzyl (B1604629) group—suggest significant potential. The strategic placement of the benzyl group at the α-position relative to the carboxyl group, and adjacent to the vinyl group, offers a scaffold for diverse chemical transformations. This arrangement allows for the introduction of complexity and the construction of more elaborate molecular architectures. Its potential applications include serving as an intermediate in the synthesis of biologically active compounds and new materials. chemblink.com

The structural isomers and related derivatives of this compound have found application in various research areas. For instance, the related compound 2-benzyl-3-hydroxybutanoic acid has been synthesized and evaluated as an inhibitor for carboxypeptidase A. jocpr.comnih.gov Furthermore, esters of related structures, such as 2-isopropyl-4-phenyl-3-butenoic acid benzyl esters, have been investigated for other applications. google.com.pg These examples, while not directly involving this compound, highlight the synthetic and biological interest in the butenoic acid scaffold featuring a benzyl or phenyl moiety.

Contextualization within Unsaturated Carboxylic Acid Chemistry

Unsaturated carboxylic acids are a cornerstone of organic chemistry, valued for the dual reactivity offered by the carboxyl and the carbon-carbon double bond functionalities. These compounds are precursors to a wide array of other molecules. ontosight.ai The chemistry of butenoic acid isomers, such as crotonic acid and isocrotonic acid, is well-established. bldpharm.com

This compound is a γ,δ-unsaturated carboxylic acid. This class of compounds can undergo a variety of reactions at the alkene (e.g., addition, oxidation) and carboxylic acid (e.g., esterification, amidation, reduction) moieties. The presence of the benzyl group can also influence the reactivity of the molecule, for example, through steric effects or by participating in aromatic substitution reactions.

Overview of Research Trajectories and Synthetic Relevance

While dedicated research trajectories for this compound are not prominent in the available literature, the synthesis of its isomer, 3-Benzyl-3-butenoic acid, has been described. A typical procedure involves the reaction of benzylmagnesium bromide with diketene (B1670635) in the presence of a nickel chloride catalyst. wiley-vch.de This method provides a potential route to access the benzyl butenoic acid backbone.

The synthetic relevance of such compounds is often tied to their potential as intermediates. For example, the related 2-benzylbutanoic acid is synthesized via the reduction of α-ethyl cinnamic acid. prepchem.com Catalytic methods, potentially using palladium or nickel, could enhance the selectivity and yield in the synthesis of butenoic acid derivatives. evitachem.com The interest in structurally similar molecules, such as 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives in medicinal chemistry, suggests a potential future research trajectory for this compound as a scaffold in drug discovery. brieflands.com

Compound Data

Below are tables detailing the properties of this compound and a related isomer. The availability of multiple CAS numbers for this compound from different suppliers suggests potential ambiguity or the existence of different isomers or grades of the compound.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| CAS Number | 183509-48-0 chemblink.com, 114779-92-9 evitachem.com |

Table 2: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Benzylbutanoic acid | C₁₁H₁₄O₂ | 178.23 | 5669-16-9 nih.gov |

| 2-Benzyl-3-hydroxybutanoic acid | C₁₁H₁₄O₃ | 194.23 | 107289-17-8 nih.gov |

| 2-Benzyl-3-oxobutanoic acid | C₁₁H₁₂O₃ | 192.21 | 2382-58-3 nih.gov |

| 3-Benzyl-3-butenoic acid | C₁₁H₁₂O₂ | 176.21 | Not explicitly found |

Structure

3D Structure

属性

CAS 编号 |

114779-92-9 |

|---|---|

分子式 |

C11H12O2 |

分子量 |

176.21 g/mol |

IUPAC 名称 |

2-benzylbut-3-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13) |

InChI 键 |

MNZZWRMTHMXOND-UHFFFAOYSA-N |

规范 SMILES |

C=CC(CC1=CC=CC=C1)C(=O)O |

产品来源 |

United States |

Chemical Reactivity and Transformative Potential

Reactivity of the Butenoic Acid Moiety

The butenoic acid portion of the molecule is characterized by the presence of a carbon-carbon double bond, which is amenable to a range of addition reactions, and a carboxylic acid group, which can undergo various transformations.

Olefin Functionalization

The terminal alkene in 2-benzyl-3-butenoic acid is a key site for introducing new functionalities.

The saturation of the carbon-carbon double bond in α,β-unsaturated carboxylic acids is a common transformation, typically achieved through catalytic hydrogenation. This reaction converts the unsaturated acid into its corresponding saturated analogue. A variety of catalysts can be employed for this purpose, with transition metals like iridium and copper showing high efficacy. organic-chemistry.orgrsc.org

Recent advancements have focused on developing highly efficient and enantioselective hydrogenation methods. For instance, iridium complexes with chiral spiro-phosphine-oxazoline ligands have demonstrated excellent activity and selectivity in the hydrogenation of α,β-unsaturated carboxylic acids, achieving high enantiomeric excess under mild conditions. organic-chemistry.org The carboxylic acid group of the substrate plays a crucial role by coordinating to the metal center of the catalyst, thereby facilitating the hydrogenation process. nih.gov Copper(I)/N-heterocyclic carbene complexes have also emerged as effective catalysts for the hydrogenation of α,β-unsaturated esters and amides, offering an atom-economical alternative to traditional reducing agents. rsc.orgchemrxiv.org

Table 1: Representative Catalytic Systems for the Hydrogenation of α,β-Unsaturated Carboxylic Acids

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Iridium-SIPHOX | α,β-Unsaturated carboxylic acids | High enantioselectivity (up to 99.4% ee), high turnover numbers, mild conditions. | organic-chemistry.org |

| Copper(I)/N-heterocyclic carbene | α,β-Unsaturated esters and amides | Atom-economical, replaces hydrosilanes, can be asymmetric. | rsc.org |

The double bond of this compound can be converted into an epoxide, a versatile three-membered cyclic ether. The epoxidation of allylic alcohols is a well-established reaction, often showing high stereoselectivity due to the directing effect of the hydroxyl group. wikipedia.org While this compound is not an allylic alcohol, the principles of directed epoxidation can be relevant. For β,γ-unsaturated carboxylic acids, enantioselective epoxidation has been achieved using titanium-based catalysts. researchgate.net

A variety of reagents can be used for epoxidation, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org Chemo-enzymatic methods have also been developed for the epoxidation of unsaturated carboxylic acids, utilizing an immobilized lipase to catalyze the formation of a percarboxylic acid intermediate, which then epoxidizes the double bond. epa.gov For α,β-unsaturated carbonyl compounds, epoxidation can be effectively carried out using hydrogen peroxide and an alkali. youtube.com

Table 2: Selected Methods for the Epoxidation of Unsaturated Acids and Related Compounds

| Reagent/Catalyst | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| Titanium tetra(isopropoxide) / Diethyl tartrate | Allylic alcohols | Sharpless asymmetric epoxidation | wikipedia.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Allylic alcohols | Diastereoselective epoxidation | wikipedia.org |

| Immobilized Lipase / H₂O₂ | Unsaturated carboxylic acids | Chemo-enzymatic epoxidation | epa.gov |

Carboxylic Acid Group Transformations

The carboxylic acid functional group is a cornerstone of organic synthesis, offering numerous avenues for derivatization.

The conversion of the carboxylic acid group of this compound into an ester can be readily achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. byjus.comchemistrysteps.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. byjus.comchemistrysteps.com It has been demonstrated that Fischer esterification of unsaturated acids like 3-butenoic acid can be performed without affecting the double bond. stackexchange.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com

Table 3: Common Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Acid Catalyst | Key Consideration | Reference |

|---|---|---|---|---|

| General Carboxylic Acid | Primary or Secondary Alcohol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | Use of excess alcohol or removal of water to drive equilibrium. | byjus.comchemistrysteps.com |

The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH₄). britannica.commasterorganicchemistry.com The reaction typically involves treatment of the carboxylic acid with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. youtube.comucalgary.ca

While LiAlH₄ is highly effective, more recent methods have explored the use of catalytic systems. For example, manganese(I) carbonyl complexes can catalyze the hydrosilylation of carboxylic acids to their corresponding alcohols under mild conditions. nih.gov Furthermore, biocatalytic systems have been developed for the reduction of α,β-unsaturated carboxylic acids. These systems can selectively reduce the carboxylic acid to an allylic alcohol or further reduce both the carboxylic acid and the double bond to yield a saturated primary alcohol. researchgate.netrsc.org

Table 4: Reagents for the Reduction of Carboxylic Acids to Alcohols

| Reagent/Catalyst | Product Type from Unsaturated Acid | Reaction Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Saturated Primary Alcohol | Anhydrous ether, followed by aqueous workup. | britannica.commasterorganicchemistry.com |

| [MnBr(CO)₅] / PhSiH₃ | Primary Alcohol | Mild conditions, catalytic. | nih.gov |

| Carboxylic Acid Reductase (CAR) / Glucose Dehydrogenase (GDH) | Allylic Alcohol | Biocatalytic, in vitro. | rsc.org |

Cyclization to Lactone Derivatives

The presence of a carboxylic acid and a double bond in a proximate relationship within the structure of this compound allows for intramolecular cyclization reactions to form lactone derivatives. These reactions are of significant interest in organic synthesis as lactones are prevalent structural motifs in many natural products and pharmacologically active compounds.

One notable transformation involves a ruthenium-catalyzed reaction. In a study investigating the dual activity of Grubbs-type catalysts, this compound was subjected to reaction conditions that promoted a cascade of transvinylation and ring-closing metathesis (RCM). Interestingly, the reaction of this compound did not yield the expected RCM product but rather an isomeric lactone form. This suggests a more complex reaction pathway, likely involving isomerization of the double bond prior to or after the cyclization event.

The reaction of this compound (1m) in the presence of a Grubbs second-generation catalyst and vinyl acetate resulted in the formation of the corresponding vinyl ester (2m) and a cyclized lactone product (3m). The formation of the lactone is a key transformation, demonstrating the potential of this substrate in the synthesis of heterocyclic compounds.

| Reactant | Catalyst | Reagent | Products | Observations |

|---|---|---|---|---|

| This compound (1m) | Grubbs 2nd Generation Catalyst | Vinyl acetate | Vinyl 2-benzyl-3-butenoate (2m) and an isomeric lactone (3m) | The lactone product is an isomer of the expected direct RCM product, indicating a tandem isomerization-cyclization pathway. |

Reactivity of the Benzyl (B1604629) Moiety

The benzyl group in this compound is not merely a passive structural component; its aromatic ring and benzylic position are sites of potential chemical transformations.

The benzene ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.orgmsu.eduhu.edu.jopdx.edu In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of one of the hydrogen atoms on the ring. The carboxylic acid and the alkyl chain attached to the benzene ring can influence the regioselectivity of these substitutions.

| Reaction Type | Typical Reagents | Potential Product Type |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Bromination | Br₂, FeBr₃ | Bromo-substituted this compound |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted this compound |

In the context of organic synthesis, the benzyl group is often used as a protecting group for alcohols, carboxylic acids, and other functional groups due to its relative stability and the various methods available for its removal. While in this compound the benzyl group is a core part of the carbon skeleton, the cleavage of the bond between the phenylmethyl group and the rest of the molecule can be considered a deprotection-like strategy in certain synthetic contexts.

Reductive cleavage, most commonly through catalytic hydrogenolysis, is a mild and efficient method for benzyl group removal. youtube.com This typically involves the use of hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C). youtube.com Oxidative methods can also be employed, although they are less common for simple benzyl group cleavage from a carbon backbone. Specific experimental protocols for the debenzylation of this compound are not readily found in the literature, but the principles of these deprotection strategies would likely be applicable.

Isomerization Phenomena

Isomerization reactions can significantly impact the structure and reactivity of this compound, leading to the formation of constitutional isomers or stereoisomers.

The terminal double bond in this compound can undergo isomerization to form more thermodynamically stable internal alkenes. This process can be catalyzed by various reagents, including transition metals and enzymes. As mentioned in the context of lactonization, Grubbs-type ruthenium catalysts can promote double bond isomerization. This can occur as a discrete step or as part of a cascade reaction sequence.

Studies on the chemoenzymatic synthesis of this compound have also highlighted the challenge of controlling double bond isomerization. In some synthetic approaches, inseparable mixtures of isomeric acids are obtained. However, methods such as chemoselective enzymatic esterification have been shown to proceed without causing double bond isomerization.

This compound possesses a stereocenter at the α-carbon (the carbon atom to which the benzyl and carboxyl groups are attached). Therefore, it can exist as a pair of enantiomers. The interconversion of these stereoisomers is a process of significant interest, particularly in the synthesis of enantiomerically pure compounds.

While specific studies on the racemization or deracemization of this compound are not detailed in the available literature, chemoenzymatic methods have been explored for the synthesis of this compound, which inherently involve stereochemical considerations. Enzymatic reactions are well-known for their high stereoselectivity and are often employed in kinetic resolutions or asymmetric syntheses to obtain single enantiomers. The development of such enzymatic processes for this compound would be a key area of research for accessing its enantiopure forms.

Derivatization and Functionalization Strategies

Synthesis of Substituted 2-Benzyl-3-butenoic Acid Derivatives

The this compound molecule can be chemically modified at several positions to generate a library of substituted derivatives. Key strategies include electrophilic substitution on the aromatic ring of the benzyl (B1604629) group and alkylation at the α-carbon.

Research Findings:

Substituents can be introduced onto the phenyl ring of the benzyl group through classic electrophilic aromatic substitution reactions. For instance, Friedel-Crafts alkylation or acylation can add alkyl or acyl groups, respectively, typically at the ortho- and para-positions. The specific conditions, such as the choice of Lewis acid catalyst and reaction temperature, dictate the regioselectivity and yield of the products.

Additionally, the α-carbon of the butenoic acid can be further alkylated. This typically involves the generation of an enolate by treating the acid (or its ester derivative) with a strong base, followed by reaction with an alkyl halide. This approach allows for the introduction of a second substituent at the 2-position, creating a quaternary carbon center.

Table 1: Examples of Synthetic Strategies for Substituted this compound Derivatives

| Reaction Type | Reagents & Conditions | Product Description |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ (Lewis Acid), in CS₂ | Introduction of an alkyl group (R) onto the phenyl ring of the benzyl moiety. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (Lewis Acid), in CS₂, then H₂O | Introduction of an acyl group (RCO-) onto the phenyl ring, typically followed by reduction to an alkyl group if desired. |

| α-Alkylation | 1. LDA (Lithium diisopropylamide) in THF, -78°C; 2. R'-X (Alkyl halide) | Introduction of a second alkyl group (R') at the carbon alpha to the carboxyl group. |

Preparation of Heterocyclic Compounds Incorporating Butenoic Acid Scaffolds

The butenoic acid framework is a valuable precursor for synthesizing various heterocyclic compounds, which are central to medicinal chemistry.

Pyridazinones are a class of heterocyclic compounds known for a wide range of biological activities. A common synthetic route to 6-substituted pyridazin-3(2H)-ones involves the cyclocondensation of a γ-ketoacid with hydrazine (B178648) hydrate (B1144303). iglobaljournal.com While this compound is not a γ-ketoacid itself, it can be converted into a suitable precursor.

Research Findings:

A plausible synthetic pathway begins with the selective oxidation of the terminal vinyl group of this compound to a methyl ketone, followed by further oxidation to form the requisite 2-benzyl-4-oxopentanoic acid. This γ-ketoacid can then be reacted with hydrazine (NH₂NH₂) in a solvent like ethanol (B145695) under reflux. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the corresponding 6-substituted-4,5-dihydropyridazin-3(2H)-one.

Table 2: General Synthesis of Pyridazinone Derivatives from a γ-Ketoacid Precursor

| Starting Material (Precursor) | Reagents & Conditions | Intermediate | Final Product |

| 2-Benzyl-4-oxopentanoic acid | Hydrazine hydrate (NH₂NH₂), Ethanol, Reflux | Hydrazone | 6-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one |

| Aryl γ-ketoacid | Hydrazine hydrate, Refluxing ethanol | Hydrazone | 6-Aryl-4,5-dihydropyridazin-3(2H)-one |

The azetidin-2-one, or β-lactam, ring is the core structural feature of widely used antibiotics like penicillins and cephalosporins. The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing this four-membered ring. organic-chemistry.orgwikipedia.org

Research Findings:

To utilize this compound in a Staudinger synthesis, it is first converted into an acid chloride by reacting it with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-benzyl-3-butenoyl chloride is then treated with a tertiary amine base (e.g., triethylamine) in the presence of an imine. nih.gov The base facilitates the in situ generation of a highly reactive ketene intermediate through dehydrohalogenation. This ketene, bearing both benzyl and vinyl substituents, then undergoes a cycloaddition reaction with the C=N bond of the imine to form the β-lactam ring. The stereochemical outcome (cis or trans) of the final product is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org

Table 3: Staudinger Synthesis of Azetidinones from this compound

| Step | Reactants | Reagents & Conditions | Product |

| 1. Acid Chloride Formation | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride, Reflux | 2-Benzyl-3-butenoyl chloride |

| 2. Cycloaddition | 2-Benzyl-3-butenoyl chloride + Imine (R¹-CH=N-R²) | Triethylamine (Et₃N), Anhydrous solvent (e.g., CH₂Cl₂), Room Temperature | 1-R²-3-(allyl)-3-benzyl-4-R¹-azetidin-2-one |

Utilization as Monomers for Polymerization Studies (e.g., Radical Copolymerization)

The vinyl group in this compound makes it a suitable monomer for addition polymerization. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly effective for synthesizing polymers with well-defined architectures and narrow molecular weight distributions from vinyl monomers. rsc.orgmdpi.com

Research Findings:

In a typical RAFT polymerization setup, this compound (the monomer) is combined with a radical initiator (like AIBN) and a RAFT agent (a thiocarbonylthio compound). The RAFT agent mediates the polymerization by reversibly transferring the growing polymer chain, allowing for controlled chain growth. This method can be used to create homopolymers of this compound or copolymers by introducing other vinyl monomers into the reaction mixture. The resulting polymers contain carboxylic acid and benzyl functionalities in their side chains, which can be further modified post-polymerization to tailor the material's properties for specific applications. semanticscholar.org

Table 4: Representative Components for RAFT Polymerization

| Component | Example | Function |

| Monomer | This compound | The basic repeating unit of the polymer. |

| Co-monomer (optional) | Methyl methacrylate, Styrene | Incorporated into the polymer chain to form a copolymer. |

| RAFT Agent | 2-Cyano-2-propyl dithiobenzoate | Controls the polymerization process, enabling defined molecular weights and low dispersity. |

| Radical Initiator | Azobisisobutyronitrile (AIBN) | Generates the initial radicals to start the polymerization. |

| Solvent | Dioxane, Toluene | Dissolves the reactants and facilitates the reaction. |

Development of Amino Acid Analogues and Derivatives

Unnatural amino acids are crucial tools in chemical biology and drug discovery. The structure of this compound is well-suited for conversion into an α-amino acid analogue through functionalization of the α-carbon.

Research Findings:

A classic and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. organic-chemistry.orgwikipedia.org This reaction achieves the selective bromination of the α-carbon of a carboxylic acid. byjus.com In the first step, this compound is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). masterorganicchemistry.com This converts the carboxylic acid into an intermediate α-bromo acyl bromide. This intermediate is then subjected to ammonolysis, typically by reacting it with an excess of aqueous ammonia (B1221849). The ammonia acts as a nucleophile, displacing the bromine atom via an Sₙ2 reaction to install the amino group at the α-position. Subsequent hydrolysis of the acyl bromide yields the final α-amino acid analogue, 2-amino-3-benzyl-4-pentenoic acid. This synthetic route produces a racemic mixture of the amino acid, which can be resolved into its pure enantiomers if required. wikipedia.org

Table 5: Synthesis of an Amino Acid Analogue via Hell-Volhard-Zelinsky Reaction

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

| 1. α-Bromination (HVZ) | This compound | 1. Br₂, PBr₃ (cat.); 2. H₂O | 2-Bromo-3-benzyl-4-pentenoic acid |

| 2. Amination | 2-Bromo-3-benzyl-4-pentenoic acid | Excess aqueous Ammonia (NH₃) | 2-Amino-3-benzyl-4-pentenoic acid |

An article on the specific chemical compound “this compound” focusing on the requested detailed mechanistic and computational studies cannot be generated.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions, the article cannot be written. There is no specific published research on the catalytic cycles, transition state characterizations, or the precise roles of the carboxylic acid group in directing reactions for this particular compound. Similarly, detailed studies on the factors influencing its regioselectivity and the origins of its stereoselective induction are not available in the searched scientific databases.

Mechanistic Investigations and Computational Chemical Studies

Computational Chemistry Applications

Computational chemistry has emerged as a powerful tool for investigating the intricacies of chemical reactions and molecular behavior. Through the application of theoretical principles and computer simulations, researchers can gain profound insights into reaction mechanisms, transition states, and the dynamic nature of molecules. In the context of substituted butenoic acid derivatives and other organic compounds, computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are instrumental in elucidating complex chemical phenomena.

Density Functional Theory (DFT) Studies for Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict and analyze the reaction pathways of organic molecules. For α,β-unsaturated carbonyl compounds, which share functional similarities with 2-Benzyl-3-butenoic acid, DFT studies can reveal plausible mechanistic routes, such as those involving superelectrophilic activation under superacidic conditions rsc.org.

DFT calculations are employed to map out the potential energy surfaces of proposed reaction pathways. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative measure of the favorability of a particular reaction route. For instance, in the study of related compounds, DFT has been used to analyze various mechanistic possibilities, including different protonation states of the reactants rsc.org. These theoretical calculations can help to discern the most likely sequence of events at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Key parameters that can be determined from DFT studies to understand reaction pathways are summarized in the table below.

| Parameter | Description | Significance in Reaction Pathway Analysis |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier between reactants and products. | Identifies the critical point of a reaction step and provides insight into the steric and electronic factors that govern the reaction. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. | A lower activation energy indicates a faster reaction rate. Comparing the Ea of different pathways helps to predict the most favorable mechanism. |

| Reaction Energy (ΔEr) | The overall energy change of a reaction, calculated as the difference in energy between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy), which is crucial for understanding the thermodynamic feasibility of the pathway. |

| Intermediate Structures | Stable or semi-stable molecular arrangements that are formed and consumed during the course of a multi-step reaction. | The identification and characterization of intermediates are essential for a complete description of the reaction mechanism. |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, a key component of molecular modeling, are particularly useful for studying the conformational dynamics and intermolecular interactions of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.

For carboxylic acids, MD simulations can be used to investigate conformational equilibria, such as the syn and anti conformations of the carboxyl group nih.gov. The conformational landscape of a molecule can significantly influence its physical properties and biological activity. MD simulations, often in conjunction with quantum mechanical calculations, can provide insights into the relative stabilities of different conformers and the energy barriers between them nih.gov.

In the broader context of drug discovery and materials science, MD simulations are used to study how ligands interact with biological targets or how molecules assemble in solution mdpi.comnih.govrsc.org. For a molecule like this compound, MD simulations could be used to explore its preferred conformations in different solvents, its potential to form dimers or other aggregates through hydrogen bonding, and its interactions with other molecules.

The table below outlines some key applications and insights that can be gained from molecular modeling and dynamics simulations.

| Application | Description of Simulation | Insights Gained |

| Conformational Analysis | Simulating the molecule in a solvent box to observe its rotational and vibrational motions over time. | Identification of the most stable conformers, the flexibility of different parts of the molecule, and the energetic landscape of conformational changes. |

| Solvation Studies | Placing the molecule in a simulated solvent environment to study the interactions between the solute and solvent molecules. | Understanding of solubility, the structure of the solvation shell, and the influence of the solvent on molecular conformation and reactivity. |

| Interaction Studies | Simulating the molecule in the presence of other molecules, such as receptors or other monomers, to study binding or self-assembly. | Prediction of binding affinities, identification of key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and elucidation of the mechanisms of molecular recognition and aggregation. |

| Calculation of Macroscopic Properties | Using the simulated trajectories of many molecules to calculate bulk properties like density, viscosity, and diffusion coefficients. | Bridging the gap between molecular-level behavior and observable macroscopic properties of a substance. |

Although specific molecular dynamics studies for this compound were not identified in the provided search results, the application of these computational tools would provide a deeper understanding of its dynamic behavior and intermolecular interactions.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Next-Generation Catalytic Systems

The synthetic potential of 2-benzyl-3-butenoic acid is intrinsically linked to the catalysts that can control its reactivity. A significant area of future research lies in the design of next-generation catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope for reactions involving this scaffold.

Current research has demonstrated the dual reactivity of Grubbs-type ruthenium catalysts in mediating a transvinylation/ring-closing metathesis (RCM) cascade with this compound. libretexts.org However, this reaction yields an isomeric lactone rather than the direct RCM product, highlighting an opportunity for catalyst refinement. libretexts.org Future efforts will likely focus on:

Ligand Modification: Developing new ruthenium-based catalysts with modified N-heterocyclic carbene (NHC) or Schiff base ligands to precisely control the reaction pathway. The goal would be to steer the reaction towards the desired, non-isomerized product or to selectively favor one isomeric product over others.

Stereoselective Catalysis: Designing chiral catalysts for the enantioselective synthesis and transformation of this compound derivatives. This includes developing catalytic asymmetric methods for the α-alkylation of dienolates to access enantiopure forms of the acid, a challenge in current chemoenzymatic approaches which often yield inseparable mixtures. libretexts.org

Supramolecular Catalysis: Inspired by advances in the hydroformylation of 3-butenoic acid, where catalyst redesign based on supramolecular substrate orientation led to exceptionally high regioselectivity, similar strategies could be applied to this compound. rsc.org Creating catalysts with specific binding pockets could enable precise control over reactions at the terminal alkene without interference from the carboxyl group or benzyl (B1604629) moiety.

Exploration of Novel Multicomponent and Cascade Reactions

Cascade and multicomponent reactions (MCRs) represent a highly efficient approach to increasing molecular complexity in a single synthetic operation. tcichemicals.comfu-berlin.de this compound is an ideal substrate for the development of such processes due to its multiple reactive sites.

A key example is the one-pot transvinylation/ring-closing metathesis (RCM) cascade catalyzed by a Grubbs second-generation catalyst. libretexts.org In this process, this compound reacts to form both a vinyl ester and a lactone, demonstrating the catalyst's ability to mediate multiple distinct transformations. libretexts.orgnih.gov

| Entry | Reactant | Catalyst | Products |

| 1 | This compound | Grubbs 2nd Gen. | Vinyl 2-benzyl-3-butenoate & Isomeric Lactone |

Table 1: Products from the cascade reaction of this compound mediated by a Grubbs-type catalyst. libretexts.org

Future research will likely explore:

Isocyanide-Based MCRs: The carboxylic acid function could be employed in Passerini and Ugi reactions, which are powerful MCRs for generating peptidomimetic structures and complex amides. fu-berlin.decaltech.edu Combining this with the reactivity of the alkene could lead to novel three- or four-component reactions that build intricate molecular scaffolds in one step.

Radical Cascades: The terminal alkene is a suitable acceptor for radical species. Initiating a radical addition could trigger a subsequent cyclization or fragmentation cascade, a strategy widely used in natural product synthesis. nih.gov The benzyl group itself can stabilize adjacent radical intermediates, potentially enabling unique reaction pathways. nih.gov

Michael-Addition Initiated Cyclizations: The α,β-unsaturated isomer of this compound, which can be formed in the presence of a base, is a prime candidate for Michael-addition-initiated cascade reactions to form functionalized lactones and other heterocyclic systems. libretexts.orgrsc.org

Integration into Flow Chemistry and Automation Platforms

The translation of synthetic methods from batch to continuous flow processing offers significant advantages in terms of safety, reproducibility, scalability, and process control. nih.govresearchgate.net Integrating the synthesis and application of this compound into automated flow chemistry platforms is a promising direction for future research.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or fast reactions. pharmaron.comnih.gov Key areas for development include:

Automated Optimization: Automated flow synthesis platforms allow for rapid reaction optimization through high-throughput screening of catalysts, solvents, and conditions. researchgate.netsoci.org This could accelerate the discovery of optimal conditions for the selective transformation of this compound.

Telescoped Synthesis: Multi-step syntheses involving this compound as an intermediate can be "telescoped" into a continuous sequence without intermediate isolation and purification steps. mdpi.com This improves efficiency and reduces waste, making synthetic routes more sustainable.

Handling of Hazardous Reagents: Reactions that may be hazardous on a large scale in batch, such as those involving unstable intermediates or highly exothermic processes, can be performed more safely in flow reactors due to the small reaction volume and superior heat transfer. europa.eunih.gov This could unlock new, more aggressive chemistries for functionalizing the this compound scaffold.

The development of flow-based protocols would facilitate the production of libraries of derivatives for applications in materials science and drug discovery. nih.gov

Strategic Use in the Total Synthesis of Natural Products and Medically Relevant Scaffolds

The structural features of this compound make it a strategic building block for the synthesis of complex molecules like natural products and for the generation of privileged scaffolds in medicinal chemistry. unife.it

常见问题

Basic: What are the common synthetic routes for 2-Benzyl-3-butenoic acid, and how can purity be optimized?

This compound, an α,β-unsaturated carboxylic acid, can be synthesized via Knoevenagel condensation between benzylacetic acid derivatives and aldehydes under basic conditions. For example, analogs like 3-Benzyloxybenzaldehyde (mp 55–59°C, CAS 1700-37-4) are synthesized using benzyl-protected intermediates . To optimize purity, recrystallization from ethanol/water mixtures is recommended, as demonstrated for structurally similar compounds (e.g., 4-Bromophenylacetic acid, mp 117–119°C) . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirming purity via melting point analysis or HPLC (as referenced in chromatogram methodologies) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。